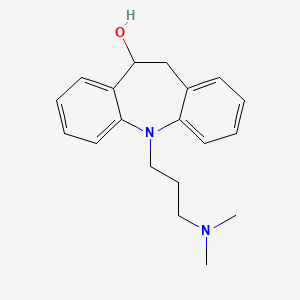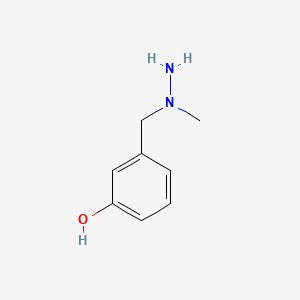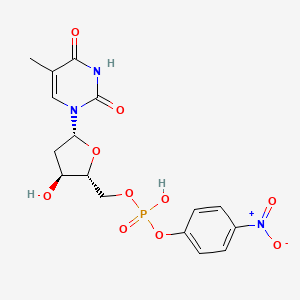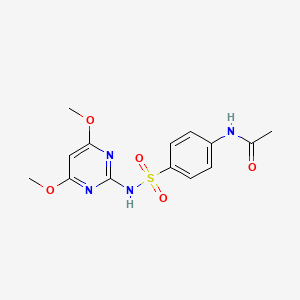
喹诺多辛
概述
描述
喹多新,也称为喹啉二氧化物,是一种喹喔啉衍生物,其结构中包含两个氮原子和两个氧原子。 喹多新因其多样的生物活性而备受关注,并在医药和农业等多个领域得到应用 .
科学研究应用
喹多新因其在各个科学领域的应用而被广泛研究:
生物学: 对其抗菌、抗真菌和抗寄生虫特性进行了研究.
医药: 探索其作为抗癌剂的潜力及其抑制细菌DNA合成的能力.
工业: 用作饲料添加剂,以促进动物生长并预防感染.
作用机制
生化分析
Biochemical Properties
Quindoxin plays a significant role in biochemical reactions due to its antibacterial activity. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA, where Quindoxin induces base pair substitutions and frameshift mutations . This interaction is crucial for its antibacterial and mutagenic activities. Quindoxin’s mutagenicity is dependent on the presence of its N-oxide groups, as the completely reduced derivative, quinoxaline, is not mutagenic . Additionally, Quindoxin interacts with the bacterial activation mechanism, enhancing its antibacterial and mutagenic activities under anaerobic conditions .
Cellular Effects
Quindoxin affects various types of cells and cellular processes. In bacterial cells, it induces mutations by causing base pair substitutions and frameshift mutations . This mutagenic activity leads to changes in gene expression and cellular metabolism. Quindoxin’s antibacterial activity is also enhanced under anaerobic conditions, suggesting that it influences cell signaling pathways related to oxygen availability . Furthermore, Quindoxin’s interaction with bacterial DNA can lead to cell death, making it an effective antibacterial agent.
Molecular Mechanism
The molecular mechanism of Quindoxin involves its interaction with bacterial DNA, leading to mutations and cell death. Quindoxin binds to DNA and induces base pair substitutions and frameshift mutations . This binding interaction is dependent on the presence of its N-oxide groups, which are essential for its mutagenic and antibacterial activities . Additionally, Quindoxin’s antibacterial activity is enhanced under anaerobic conditions, indicating that its mechanism of action is influenced by oxygen availability . The compound’s ability to induce mutations and cell death makes it a potent antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quindoxin change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Quindoxin’s antibacterial and mutagenic activities are enhanced under anaerobic conditions, suggesting that its stability is influenced by oxygen availability . Long-term studies have shown that Quindoxin can induce mutations and cell death over extended periods, making it a valuable tool for studying bacterial resistance and mutagenesis .
Dosage Effects in Animal Models
The effects of Quindoxin vary with different dosages in animal models. At low doses, Quindoxin exhibits antibacterial activity by inducing mutations in bacterial DNA . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve antibacterial activity without causing significant toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of Quindoxin in animal models.
Metabolic Pathways
Quindoxin is involved in several metabolic pathways, including those related to its antibacterial and mutagenic activities. It interacts with enzymes and cofactors involved in DNA replication and repair, leading to mutations and cell death . Quindoxin’s metabolic pathways are influenced by oxygen availability, with enhanced activity under anaerobic conditions . These interactions with metabolic pathways are essential for understanding Quindoxin’s mechanism of action and its effects on bacterial cells.
Transport and Distribution
Quindoxin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within bacterial cells, enhancing its antibacterial activity . Quindoxin’s distribution is also affected by oxygen availability, with increased activity under anaerobic conditions . Understanding the transport and distribution of Quindoxin is crucial for optimizing its use as an antibacterial agent.
Subcellular Localization
Quindoxin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, Quindoxin localizes to the DNA, where it induces mutations and cell death . This localization is essential for its antibacterial and mutagenic activities. Additionally, Quindoxin’s activity is enhanced under anaerobic conditions, suggesting that its subcellular localization is influenced by oxygen availability .
准备方法
合成路线和反应条件
喹多新可以通过多种方法合成。 一种常见的方法是在酸性条件下,将邻苯二胺与乙二醛或其衍生物缩合 。反应通常在升高的温度下进行,可能需要催化剂来提高产率。 另一种方法是使用过氧化氢或其他氧化剂氧化喹喔啉 .
工业生产方法
在工业生产中,喹多新的生产通常采用大规模合成,并使用优化的反应条件以确保高产率和纯度。 该过程可能包括通过重结晶或色谱法纯化等步骤来获得所需的产物 .
化学反应分析
反应类型
喹多新会发生各种化学反应,包括:
常见试剂和条件
氧化: 过氧化氢、高锰酸钾或其他氧化剂。
还原: 硼氢化钠、氢化铝锂或微生物还原。
取代: 各种亲核试剂和亲电试剂,在适当的条件下。
主要生成产物
相似化合物的比较
喹多新属于喹喔啉1,4-二-N-氧化物 (QdNOs) 类,它们具有相似的结构特征和生物活性 。一些类似的化合物包括:
碘宁: 一种具有抗生素和抗癌特性的吩嗪衍生物.
粘菌素: 另一种具有抗真菌和抗癌活性的吩嗪衍生物.
喹喔啉-2-羧酸: 一种具有抗生素特性的天然产物.
属性
IUPAC Name |
4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIHZSGJPSDCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046165 | |
| Record name | Quindoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2423-66-7 | |
| Record name | Quinoxaline dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quindoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quindoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINDOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX8J6YS1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 243 °C | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-METHOXY-2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B1211989.png)
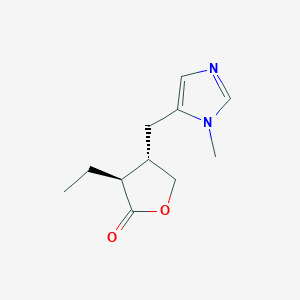

![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)
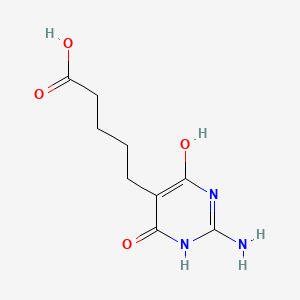

![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)


